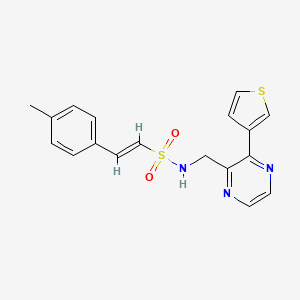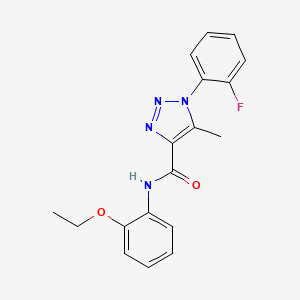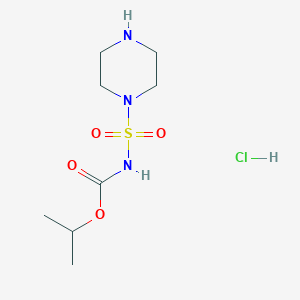![molecular formula C10H19NO2 B2486150 (8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine CAS No. 2008519-28-4](/img/structure/B2486150.png)
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, also known as DMDO, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DMDO is a spirocyclic compound that contains two oxygen atoms and a nitrogen atom in its structure.
Scientific Research Applications
Stereochemistry and Elimination Reactions
- Studies on similar spiroketals have focused on understanding their stereochemistry and reaction pathways. For example, α-bromination of spiroketals has been explored as a step in the synthesis of metabolites containing spiroketal structures (Lawson, Kitching, Kennard, & Byriel, 1993).
Synthesis Methods
- Research has also been conducted on synthesizing derivatives of similar compounds using various methods, including three-component reactions and the creation of complex structures with potential applications in chemistry and biochemistry (Lisovenko & Dryahlov, 2014).
Precursor for Natural Products
- Spiroketals, including those similar to the compound , are precursors to various natural products. They play a role in synthesizing compounds that are part of insect secretions and pheromones, indicating their importance in entomological studies (Francke & Kitching, 2001).
Applications in Material Science
- Spiroketals and their derivatives have been studied for their potential use in materials science, such as in the reduction of shrinkage of thermosets, highlighting their potential in industrial applications (González et al., 2006).
Corrosion Inhibition
- Some spirocyclopropane derivatives, which are structurally related to the compound , have shown effectiveness as corrosion inhibitors. This suggests potential applications in protecting materials from corrosion (Chafiq et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H315 means it causes skin irritation. It’s recommended to handle this compound with appropriate safety measures.
Properties
IUPAC Name |
(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGSKJYUDNNREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC12CCC(O2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2486071.png)


![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)


![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
